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molecular formula C9H7KO2 B8817102 Potassium cinnamate

Potassium cinnamate

Cat. No. B8817102
M. Wt: 186.25 g/mol
InChI Key: IWHVCHNCTHGORM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645396B2

Procedure details

50 g (0,36 mol) of cinnamic alcohol are dissolved in 180 ml of dry toluene. 20 g (0,36 mol) of KOH are added to the solution, and the resulting mixture is kept under stirring for one hour at room temperature. During this phase, potassium cinnamate is obtained. Then, a solution prepared starting from 18 g (0,10 mol) of 2,4,6-trichloro-s-triazine in 150 ml of toluene is added, allowing to react at room temperature for further 90 hours under stirring.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4](/[CH:7]=[CH:8]/[CH2:9][OH:10])=[CH:5][CH:6]=1.[OH-:11].[K+:12]>C1(C)C=CC=CC=1>[C:9]([O-:11])(=[O:10])[CH:8]=[CH:7][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1.[K+:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C=1C=CC(=CC1)/C=C/CO
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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